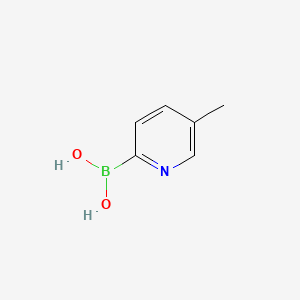

Ácido 5-metilpiridina-2-borónico

Descripción general

Descripción

5-Methylpyridine-2-boronic acid is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methylpyridine-2-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpyridine-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyridine-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario de Síntesis Química Orgánica

El ácido 5-metilpiridina-2-borónico se utiliza como intermediario de síntesis química orgánica . Esto significa que puede utilizarse en la producción de una amplia gama de compuestos orgánicos, sirviendo como un componente crucial en diversas reacciones químicas.

Aplicaciones de Detección

Los ácidos borónicos, incluido el ácido 5-metilpiridina-2-borónico, se han utilizado cada vez más en diversas áreas de investigación debido a sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esto lleva a su utilidad en diversas aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado Biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto puede ser particularmente útil en la investigación que involucra el seguimiento y el estudio de moléculas biológicas.

Manipulación y Modificación de Proteínas

Los ácidos borónicos han demostrado potencial en la manipulación y modificación de proteínas . Esto puede ser particularmente útil en la bioingeniería y la investigación terapéutica.

Tecnologías de Separación

Los ácidos borónicos se han utilizado en tecnologías de separación . Esto puede implicar la separación de diferentes moléculas en función de sus interacciones con los ácidos borónicos.

Desarrollo de Terapéuticos

La interacción de los ácidos borónicos con los dioles también se ha explorado en el desarrollo de terapéuticos . Esto podría conducir potencialmente a nuevos tratamientos para diversas enfermedades.

Mecanismo De Acción

Target of Action

5-Methylpyridine-2-boronic acid, also known as (5-methylpyridin-2-yl)boronic Acid, is primarily used as an organic chemical synthesis intermediate . It is a key reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The mode of action of 5-Methylpyridine-2-boronic acid involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 5-Methylpyridine-2-boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methylpyridine-2-boronic acid is the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 5-Methylpyridine-2-boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Methylpyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It is known to interact with various enzymes and proteins, often acting as an inhibitor. For instance, boronic acids, including 5-Methylpyridine-2-boronic acid, can form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity . This interaction is crucial in the design of protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.

Cellular Effects

The effects of 5-Methylpyridine-2-boronic acid on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of proteases by 5-Methylpyridine-2-boronic acid can lead to alterations in cell signaling pathways that are dependent on protease activity . Additionally, changes in gene expression may occur as a result of the compound’s interaction with transcription factors or other regulatory proteins. These effects can ultimately impact cellular metabolism, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, 5-Methylpyridine-2-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, particularly serine proteases . This binding interaction inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, 5-Methylpyridine-2-boronic acid may interact with other biomolecules, such as transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Methylpyridine-2-boronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under recommended storage conditions, but it may degrade over time when exposed to certain environmental factors . Long-term studies have shown that the effects of 5-Methylpyridine-2-boronic acid on cellular function can vary over time, with potential changes in enzyme inhibition and gene expression observed in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of 5-Methylpyridine-2-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These effects can include signs of toxicity such as depression, ataxia, and convulsions. It is important to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

5-Methylpyridine-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions that lead to the formation of different metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and metabolism.

Transport and Distribution

The transport and distribution of 5-Methylpyridine-2-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, ultimately influencing its biological activity.

Subcellular Localization

The subcellular localization of 5-Methylpyridine-2-boronic acid is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with enzymes and other biomolecules, thereby influencing its overall biochemical and cellular effects.

Propiedades

IUPAC Name |

(5-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRIXWWGBDNWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376412 | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372963-49-0 | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.